
4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile and related compounds involves several key chemical reactions. One method utilized nitriles in organic synthesis to create new benzothiazole derivatives, showing the compound's potential for generating a variety of chemical structures (Zaki et al., 2006). Another approach involved one-pot, simple, and facile synthesis techniques to efficiently produce derivatives in excellent yields, highlighting the compound's versatility and the efficiency of its synthesis processes (Nassiri, 2023).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized by various spectroscopic techniques. Studies have detailed the compound's structure through methods such as NMR, IR, EI-MS, and elemental analyses, providing comprehensive insights into its molecular configuration and contributing to a deeper understanding of its chemical behavior (Nassiri, 2023).
Chemical Reactions and Properties
The reactivity and chemical properties of 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile have been explored through its reactions with various agents. For example, it has been used as a precursor for synthesizing several new benzothiazole derivatives, reacting with aniline, hydrazine hydrate, ethanolamine, and ethyl glycinate hydrochloride (Zaki et al., 2006). These reactions underscore the compound's utility in synthesizing a wide range of chemical entities, demonstrating its importance in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-Chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile has been utilized in the synthesis of various heterocyclic compounds. This includes the formation of new benzothiazole derivatives, as demonstrated by Zaki et al. (2006), where compound 2 reacted with various agents like aniline and hydrazine hydrate to yield benzothiazole derivatives (Zaki, Fadda, Samir, & Amer, 2006). Khilya et al. (2011) explored the synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles through reactions involving azolylacetonitriles, leading to the development of efficient methods for the preparation of these compounds (Khilya, Volovnenko, Turov, Zubatyuk, Shishkin, & Volovenko, 2011).
Development of Pyrrole Derivatives
This compound is also integral in the creation of pyrrole derivatives. Tverdokhlebov et al. (2007) demonstrated the preparation of 2-(1-substituted-2-amino-4,5-dihydro-4-oxopyrrol-3-yl)-1,3-dimethylbenzimidazolium and -3-methylbenzothiazolium chlorides through its reaction with primary amines. These derivatives were shown to be synthetic equivalents of 2-aminopyrrole-3-carboxaldehydes, indicating their potential in various synthetic applications (Tverdokhlebov, Denisenko, Tolmachev, & Volovenko, 2007).
Anticancer Agent Synthesis
In the field of medicinal chemistry, this compound has been used to synthesize derivatives with potential anticancer properties. Yılmaz et al. (2015) synthesized derivatives from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide), demonstrating significant proapoptotic activity in melanoma cell lines, suggesting its potential in cancer treatment research (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Synthesis of Coumarin Derivatives
Dekić et al. (2007) used 4-chloro-2-oxo-2H-chromene-3-carbonitrile to synthesize new coumarin derivatives. These reactions were carried out under catalytic conditions, resulting in novel compounds with potential applications in various fields of chemistry (Dekić, Dekić, Vučić, Dekić, & Dekic, 2007).
Synthesis of Antioxidant and Antimicrobial Agents
Further applications include the synthesis of compounds with antioxidant and antimicrobial properties. For instance, Gouda (2012) explored the synthesis of pyrazolopyridine derivatives with significant antioxidant activities (Gouda, 2012). Horishny and Matiichuk (2020) synthesized derivatives evaluated for antimicrobial activity, showing effectiveness against gram-positive bacteria (Horishny & Matiichuk, 2020).
Cardioprotective Applications
Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazole derivatives, demonstrating moderate to high cardioprotective effects in vitro, indicating its potential in cardiovascular drug development (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).
Propiedades
IUPAC Name |
(Z)-4-chloro-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-16-10-5-3-2-4-9(10)15-12(16)8(7-14)11(17)6-13/h2-5,17H,6H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILXDFKUQCMPO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(CCl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/CCl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)
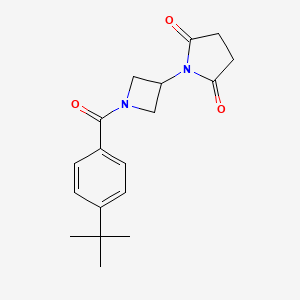
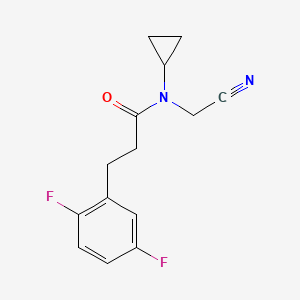

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)

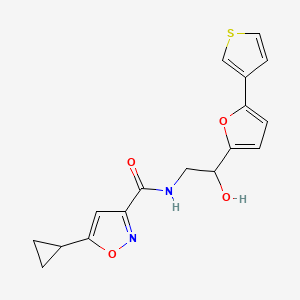
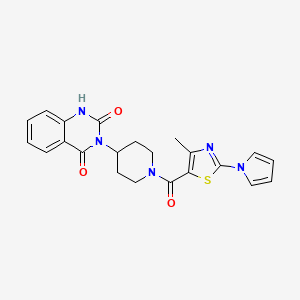

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)

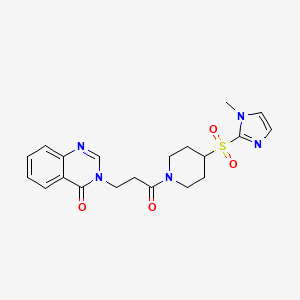
![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)
